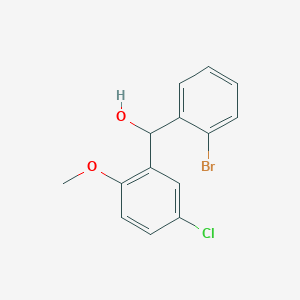

(2-Bromophenyl)(5-chloro-2-methoxyphenyl)methanol

Description

(2-Bromophenyl)(5-chloro-2-methoxyphenyl)methanol is a diaromatic methanol derivative with a central hydroxyl-bearing carbon linked to two substituted phenyl rings. The first phenyl group is substituted with a bromine atom at the ortho-position (2-bromo), while the second ring features a chlorine atom at the para-position (5-chloro) and a methoxy group at the ortho-position (2-methoxy).

Properties

IUPAC Name |

(2-bromophenyl)-(5-chloro-2-methoxyphenyl)methanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12BrClO2/c1-18-13-7-6-9(16)8-11(13)14(17)10-4-2-3-5-12(10)15/h2-8,14,17H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFENPNFAXZIZKJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)Cl)C(C2=CC=CC=C2Br)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12BrClO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.60 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through a multi-step organic synthesis process. One common method involves the reaction of 2-bromophenol with 5-chloro-2-methoxybenzaldehyde under Friedel-Crafts acylation conditions. The reaction typically requires a Lewis acid catalyst, such as aluminum chloride (AlCl₃), and is conducted under anhydrous conditions to prevent hydrolysis.

Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve continuous flow chemistry to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can help achieve large-scale production with minimal environmental impact.

Chemical Reactions Analysis

(2-Bromophenyl)(5-chloro-2-methoxyphenyl)methanol: undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the compound to its corresponding alcohol or amine derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings, leading to the formation of different derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst are used.

Substitution: Reagents like bromine (Br₂) and chlorine (Cl₂) are used for halogenation, while nucleophiles like hydroxide (OH⁻) are used for substitution reactions.

Major Products Formed:

Oxidation: 2-Bromophenyl(5-chloro-2-methoxyphenyl)carboxylic acid

Reduction: 2-Bromophenyl(5-chloro-2-methoxyphenyl)methane

Substitution: 2,5-Dibromophenyl(5-chloro-2-methoxyphenyl)methanol

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity

Research indicates that compounds similar to (2-Bromophenyl)(5-chloro-2-methoxyphenyl)methanol exhibit significant anticancer properties. For instance, derivatives of phenolic compounds have shown to inhibit cancer cell proliferation through various mechanisms, including the induction of apoptosis and the inhibition of specific signaling pathways associated with tumor growth .

Antiviral Properties

There is evidence suggesting that related compounds can act as inhibitors against viral enzymes. For example, studies have demonstrated that certain phenolic derivatives can inhibit the activity of viral proteases, which are crucial for viral replication . The structural features of this compound may enhance its efficacy against viral targets, making it a candidate for further exploration in antiviral drug development.

Structure-Activity Relationship (SAR) Studies

Understanding the relationship between the structure of this compound and its biological activity is critical. SAR studies have shown that modifications in the bromine and chlorine substituents significantly affect the compound's potency against various biological targets. For instance, varying the position and type of substituents can lead to enhanced binding affinity to target enzymes or receptors .

| Substituent | Position | Effect on Activity |

|---|---|---|

| Bromine | Para | Increased anticancer activity |

| Chlorine | Meta | Enhanced antiviral properties |

| Methoxy | Ortho | Improved solubility |

Material Science Applications

Polymeric Materials

The compound has potential applications in the development of polymeric materials. Its ability to participate in cross-linking reactions can be utilized to create durable polymers with specific mechanical properties. Research has indicated that incorporating such phenolic compounds into polymer matrices can improve thermal stability and mechanical strength .

Case Studies

Case Study 1: Anticancer Screening

In a recent study, a series of brominated phenolic compounds, including derivatives of this compound, were screened for anticancer activity against various cancer cell lines. The results showed a dose-dependent inhibition of cell growth, with IC50 values indicating significant potency compared to standard chemotherapeutics .

Case Study 2: Antiviral Efficacy Against Zika Virus

A study explored the efficacy of phenolic compounds against Zika virus protease. The results indicated that modifications similar to those found in this compound led to increased inhibition rates, suggesting its potential as a lead compound for antiviral drug development .

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets and pathways. The exact mechanism of action depends on the context in which the compound is used. For example, in biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes.

Comparison with Similar Compounds

Structural Analogues with Positional Isomerism

- (4-Bromophenyl)(5-chloro-2-methoxyphenyl)methanol (CAS 1280596-23-7): Structural Difference: Bromine at the para-position (4-bromo) instead of ortho. Molecular Weight: Identical (C₁₄H₁₂BrClO₂), but melting points and dipole moments may differ due to substituent positioning.

- (2-Bromo-5-chlorophenyl)methanol (CAS 60666-70-8) and (5-Bromo-2-chlorophenyl)methanol (CAS 149965-40-2): Structural Difference: Single phenyl ring with bromo and chloro substituents; lacks the methoxy group and second aromatic ring. Impact: Reduced molecular complexity lowers molecular weight (C₇H₅BrClO vs. C₁₄H₁₂BrClO₂) and lipophilicity. These compounds may exhibit higher volatility and simpler NMR spectra .

Functional Group Variations

- (2-Bromo-5-methoxyphenyl)(4-chlorophenyl)methanone (CAS 746651-89-8): Structural Difference: Ketone (C=O) replaces the methanol (-CH₂OH) group. Impact: The ketone introduces electrophilic character, enabling nucleophilic additions (e.g., Grignard reactions) absent in the alcohol. Higher melting points are typical for ketones due to stronger dipole-dipole interactions .

- ((2R,3R)-3-(2-Bromophenyl)oxiran-2-yl)methanol (CAS 1033010-05-7): Structural Difference: Epoxide (oxirane) ring adjacent to the methanol group. Impact: The strained epoxide enhances reactivity toward nucleophilic ring-opening reactions. Chirality (2R,3R) may confer stereoselective interactions in biological systems .

Pharmacologically Relevant Analogues

- (E)-1-(2,5-dihydroxyphenyl)-1-(2-bromophenyl)-2-propene-1-one (AH9): Structural Difference: α,β-unsaturated ketone with dihydroxyphenyl and bromophenyl groups. Impact: The conjugated enone system allows Michael addition reactions, while dihydroxy groups enhance antioxidant capacity. AH9 demonstrates anti-angiogenic activity via VEGF-ERK inhibition, suggesting that the target compound’s bromo and chloro substituents might also modulate kinase interactions .

1-(2-Bromophenyl)-2-fluoro-2-methyl-3-phenylpropane-1,3-diol (III-15ai):

Data Tables

Table 1: Physical and Structural Comparison

| Compound Name | Molecular Formula | Molecular Weight | Key Functional Groups | Notable Substituents |

|---|---|---|---|---|

| (2-Bromophenyl)(5-chloro-2-methoxyphenyl)methanol | C₁₄H₁₂BrClO₂ | ~343.6* | Methanol | 2-Bromo, 5-chloro, 2-methoxy |

| (4-Bromophenyl)(5-chloro-2-methoxyphenyl)methanol | C₁₄H₁₂BrClO₂ | ~343.6* | Methanol | 4-Bromo, 5-chloro, 2-methoxy |

| (2-Bromo-5-chlorophenyl)methanol | C₇H₅BrClO | 235.47 | Methanol | 2-Bromo, 5-chloro |

| (2-Bromo-5-methoxyphenyl)(4-chlorophenyl)methanone | C₁₄H₁₀BrClO₂ | 333.58 | Ketone | 2-Bromo, 5-methoxy, 4-chloro |

Biological Activity

The compound (2-Bromophenyl)(5-chloro-2-methoxyphenyl)methanol is a phenolic derivative that has garnered interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its antioxidant, anticancer, and antibacterial properties, supported by various studies and data.

Chemical Structure and Properties

The compound features a bromophenyl and a chloromethoxyphenyl moiety, which are known to influence its biological activity. The presence of halogen substituents (bromine and chlorine) often enhances the lipophilicity and biological interactions of organic compounds.

Antioxidant Activity

Antioxidant activity is crucial for mitigating oxidative stress-related diseases. Studies have shown that phenolic compounds exhibit significant antioxidant properties due to their ability to donate electrons and scavenge free radicals.

- Mechanism of Action : The hydroxyl groups in phenolic compounds can stabilize free radicals, thus preventing cellular damage.

- Research Findings : A study indicated that derivatives with methoxy groups showed enhanced antioxidant activity compared to their unsubstituted counterparts .

Anticancer Activity

The anticancer potential of this compound has been evaluated against various cancer cell lines.

- Cell Line Studies : In vitro studies demonstrated that this compound exhibits significant antiproliferative effects against melanoma and prostate cancer cell lines. For instance, IC50 values were reported in the low micromolar range, indicating potent activity .

| Cell Line | IC50 (µM) | Activity |

|---|---|---|

| A375 (Melanoma) | 1.4 | High |

| PC3 (Prostate) | 2.1 | Moderate |

- Mechanism of Action : The compound's mechanism may involve the induction of apoptosis, as evidenced by changes in the expression levels of apoptotic proteins such as Bcl-2 and Bax .

Antibacterial Activity

The antibacterial properties of phenolic compounds are attributed to their ability to disrupt bacterial cell membranes and inhibit essential enzymatic functions.

- Study Overview : Research has shown that related phenolic compounds can inhibit the growth of various bacteria, including Pseudomonas aeruginosa and Staphylococcus aureus. The specific activity of this compound in this regard requires further investigation but is promising based on structural similarities to known antibacterial agents .

Case Studies

Several case studies have highlighted the biological efficacy of similar compounds:

- Study on Derivatives : A series of phenolic derivatives were synthesized and tested for their biological activities. Compounds with methoxy groups showed enhanced anticancer properties compared to their halogenated analogs .

- Molecular Docking Studies : Molecular docking studies have provided insights into the binding affinities of these compounds with target proteins involved in cancer progression, suggesting a strong interaction profile for this compound .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.